1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
Beschreibung
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone is a heterocyclic compound featuring a fused thiazolo-triazole core. The structure comprises a 6-methyl-substituted thiazolo[3,2-b][1,2,4]triazole ring system linked via an ethanone moiety to a [3-(trifluoromethyl)phenyl]sulfanyl group. This compound is cataloged under multiple identifiers, including ZINC1403500 and Bionet1_002873, and is available from several suppliers .
Synthesis: The synthesis of thiazolo-triazole derivatives typically involves cyclization reactions. For example, 3-(substituted-phenacyl)thio[1,2,4]triazoles can be heated with polyphosphoric acid (PPA) at 120°C to form thiazolo[3,2-b][1,2,4]triazole derivatives .
Eigenschaften
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS2/c1-8-12(23-13-18-7-19-20(8)13)11(21)6-22-10-4-2-3-9(5-10)14(15,16)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPACAQLPBSTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole with appropriate electrophiles. The presence of the thiazole and triazole moieties contributes to its biological properties. The compound's structure can be confirmed through various spectroscopic methods including NMR and mass spectrometry.
Anticancer Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable anticancer properties. A study evaluating several thiazolo-triazole derivatives indicated that compounds similar to 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone demonstrated potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Table 1: Anticancer Activity of Thiazolo-Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Renal Cancer | 5.0 | |
| Compound B | Breast Cancer | 3.7 | |
| Compound C | Colon Cancer | 4.5 |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown potential antimicrobial activity. Research indicates that related thiazolo-triazole compounds possess inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .
Table 2: Antimicrobial Activity of Thiazolo-Triazole Derivatives
| Compound Name | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound D | Pseudomonas aeruginosa | 0.21 | |
| Compound E | Escherichia coli | 0.30 | |
| Compound F | Staphylococcus aureus | 0.25 |
Structure-Activity Relationships (SAR)
The biological activity of thiazolo-triazole compounds is closely linked to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency against cancer cells and bacteria by increasing the electron deficiency at the reactive sites on the molecule. This modification can lead to improved binding affinities for biological targets.
Case Studies
Several case studies have highlighted the efficacy of thiazolo-triazole derivatives:
- Case Study on Anticancer Effects : A recent study demonstrated that a derivative structurally similar to our compound exhibited a significant reduction in tumor size in xenograft models of breast cancer when administered at a dose of 10 mg/kg body weight .
- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of Escherichia coli. The compound was effective in reducing bacterial load in infected tissue samples from treated mice compared to controls .
Vergleich Mit ähnlichen Verbindungen
Structural Features :
- The 3-(trifluoromethyl)phenylsulfanyl group enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.
- The ethanone linker may facilitate hydrogen bonding with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Variations
Key Observations :
Substituent Comparisons
Trifluoromethylphenyl vs. Other Aromatic Groups :
- The target compound’s 3-(trifluoromethyl)phenylsulfanyl group contrasts with simpler phenyl or chlorophenyl substituents (e.g., 1-(4-chlorophenyl)-2-{[4-phenyl-1,2,4-triazol-3-yl]sulfanyl}ethanone ). The -CF₃ group increases hydrophobicity and resistance to oxidative metabolism, which may improve pharmacokinetic properties.
Sulfanyl vs. Sulfonyl Linkages :
- However, sulfonyl groups (e.g., in ) enhance specificity by forming stronger hydrogen bonds with target proteins .
Key Observations :
Lipophilicity and Bioavailability
Electronic Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
